Product packaging for 2-(Benzyloxy)-6-methoxyaniline(Cat. No.:)

2-(Benzyloxy)-6-methoxyaniline

Cat. No.: B13293644
M. Wt: 229.27 g/mol
InChI Key: ZUQJYEJGLGTKCY-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-6-methoxyaniline is a substituted aniline derivative characterized by the molecular formula C14H15NO2 and a molecular weight of 229.28 g/mol . This compound features both a benzyloxy and a methoxy substituent on its aniline ring, making it a versatile building block, or synthon, in organic synthesis and medicinal chemistry research. The benzyloxy group acts as a common protecting group for phenols, which can be selectively removed under mild hydrogenation conditions, allowing for strategic synthetic pathways . As a high-purity chemical, it is typically supplied as a liquid and should be stored at room temperature, protected from light and under an inert atmosphere to ensure long-term stability . Researchers employ this compound in the development of novel chemical entities, where it serves as a key precursor for the synthesis of more complex molecules, including potential pharmaceuticals and functional materials. Its structure is closely related to other valuable intermediates, such as 2-(Benzyloxy)-4-methoxyaniline and various other benzyloxy-substituted anilines, which are utilized in life science applications and material science . Safety and Handling: For laboratory use only. This product is not for diagnostic, therapeutic, or consumer use. Please consult the Safety Data Sheet (SDS) before handling. Hazard statements may include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO2 B13293644 2-(Benzyloxy)-6-methoxyaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

2-methoxy-6-phenylmethoxyaniline

InChI

InChI=1S/C14H15NO2/c1-16-12-8-5-9-13(14(12)15)17-10-11-6-3-2-4-7-11/h2-9H,10,15H2,1H3

InChI Key

ZUQJYEJGLGTKCY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OCC2=CC=CC=C2)N

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 Benzyloxy 6 Methoxyaniline

Retrosynthetic Approaches to the Benzyloxy-Methoxyaniline Framework

Retrosynthetic analysis provides a logical framework for devising synthetic routes to 2-(benzyloxy)-6-methoxyaniline. The primary disconnections involve the carbon-nitrogen and carbon-oxygen bonds of the ether linkages.

A primary retrosynthetic disconnection breaks the C-N bond of the aniline (B41778), leading to precursors that can be coupled in the final step. This could involve a precursor with a leaving group at the C-2 position and an ammonia (B1221849) equivalent. However, a more common and practical approach is to consider the amino group as a derivative of a nitro group, which is a powerful electron-withdrawing group that can direct the substitution pattern of the benzene (B151609) ring. This leads to a key intermediate, 2-(benzyloxy)-6-nitroanisole.

Further disconnection of the benzyloxy ether bond (C-O bond) in 2-(benzyloxy)-6-nitroanisole via a Williamson ether synthesis strategy points to 2-methoxy-6-nitrophenol (B180549) and a benzyl (B1604629) halide as precursors. This is a highly convergent and efficient approach.

An alternative disconnection could involve forming the methoxy (B1213986) group at a later stage, but the directing effects of the nitro and benzyloxy groups might complicate regioselectivity. Therefore, the most logical and commonly employed retrosynthetic strategy is summarized as follows:

Target Molecule Retrosynthetic Disconnection Precursors
This compoundC-N bond (from nitro group reduction)2-(Benzyloxy)-1-methoxy-6-nitrobenzene
2-(Benzyloxy)-1-methoxy-6-nitrobenzeneC-O bond (benzyloxy ether)2-Methoxy-6-nitrophenol and Benzyl halide

Precursor-Based Synthesis Routes

Based on the retrosynthetic analysis, several precursor-based routes can be designed to synthesize this compound. These routes primarily differ in the order of introduction of the functional groups.

Synthesis via Nitrobenzene (B124822) Derivatives and Reduction Pathways

A robust and widely applicable method for the synthesis of anilines involves the reduction of the corresponding nitroarenes. semanticscholar.org This strategy is particularly advantageous as the nitro group can be introduced via electrophilic nitration and subsequently serves as a versatile handle for further transformations.

The synthesis of this compound can commence from a suitable nitrobenzene derivative. A key intermediate in this pathway is 2-(benzyloxy)-1-methoxy-6-nitrobenzene. The final step in this sequence is the reduction of the nitro group to an amine.

Catalytic Hydrogenation: This is one of the most common and efficient methods for nitro group reduction. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere. google.com The reaction conditions are generally mild, offering high yields and clean conversions. For the reduction of 2-(benzyloxy)-1-methoxy-6-nitrobenzene, a 5-10% Pd/C catalyst is often employed in a solvent like methanol (B129727) or ethanol (B145695) at room temperature and atmospheric or slightly elevated hydrogen pressure.

Substrate Catalyst Solvent Conditions Product
2-(Benzyloxy)-1-methoxy-6-nitrobenzene5-10% Pd/CMethanol or EthanolH₂, RT, 1-4 atmThis compound

Etherification Strategies for Benzyloxy Moiety Introduction

The introduction of the benzyloxy group is a crucial step in the synthesis. The Williamson ether synthesis is the most prominent method for this transformation. This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide.

In the context of synthesizing this compound, the Williamson ether synthesis is typically employed to couple a benzyl halide with a suitably substituted phenol (B47542). The most logical precursor is 2-methoxy-6-nitrophenol. The phenolic hydroxyl group is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace the halide from benzyl bromide or benzyl chloride.

Common bases used for this deprotonation include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). The reaction is usually conducted in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

Phenolic Precursor Benzylating Agent Base Solvent Product
2-Methoxy-6-nitrophenolBenzyl bromideK₂CO₃DMF2-(Benzyloxy)-1-methoxy-6-nitrobenzene
2-Amino-6-methoxyphenolBenzyl chlorideNaHTHFThis compound

It is also conceivable to introduce the benzyloxy group after the reduction of the nitro group, starting from 2-amino-6-methoxyphenol. However, the presence of the free amino group might require protection to avoid N-benzylation as a side reaction.

Amination and Aromatic Substitution Reactions

While the reduction of a nitro group is the most common method for introducing the amino functionality, direct amination of an aromatic ring is also a possibility, though often more challenging for this specific substitution pattern.

Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, could in principle be used. This would involve the cross-coupling of an aryl halide or triflate with an ammonia equivalent. For instance, 2-(benzyloxy)-6-bromoanisole could be coupled with ammonia or a protected ammonia source using a palladium catalyst and a suitable phosphine (B1218219) ligand. However, achieving high yields and selectivity for the mono-arylation of ammonia can be challenging, with the formation of diarylamines being a common side reaction.

Catalytic Methods in the Formation of this compound

Catalysis plays a pivotal role in several key steps of the synthesis of this compound.

Palladium-Catalyzed Hydrogenation: As mentioned earlier, the reduction of the nitro group in 2-(benzyloxy)-1-methoxy-6-nitrobenzene is most effectively achieved through catalytic hydrogenation. Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity, selectivity, and ease of handling. The catalyst facilitates the addition of hydrogen across the nitrogen-oxygen bonds of the nitro group, leading to the formation of the aniline with water as the only byproduct. The efficiency of the catalyst can be influenced by factors such as catalyst loading, solvent, temperature, and hydrogen pressure.

Phase-Transfer Catalysis in Etherification: In the Williamson ether synthesis for the introduction of the benzyloxy group, phase-transfer catalysts (PTCs) can be employed to enhance the reaction rate. A PTC, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase containing the benzyl halide, thereby accelerating the reaction.

Chemo- and Regioselective Considerations in Synthesis

The synthesis of a polysubstituted aromatic compound like this compound requires careful control of chemo- and regioselectivity.

Regioselectivity in Nitration: If the synthesis starts from a monosubstituted benzene derivative, the regioselectivity of the nitration step is crucial. For instance, nitration of guaiacol (B22219) (2-methoxyphenol) would lead to a mixture of isomers, and separating the desired 6-nitro isomer can be challenging. Therefore, it is often more strategic to start with a precursor that already has the desired substitution pattern, such as 2-methoxy-6-nitrophenol.

Chemoselectivity in Reduction: When reducing the nitro group in 2-(benzyloxy)-1-methoxy-6-nitrobenzene, it is important to choose a method that does not affect the benzyloxy group. Catalytic hydrogenation with Pd/C is generally chemoselective for the reduction of the nitro group over the hydrogenolysis of the benzyl ether, especially under mild conditions (room temperature, low pressure). However, under more forcing conditions (higher temperature and pressure), cleavage of the benzyl ether can occur.

The steric hindrance posed by the 2,6-disubstitution pattern can also influence reaction rates. The bulky groups ortho to the reaction center can slow down the approach of reagents, potentially requiring more forcing reaction conditions.

Reactivity and Chemical Transformations of 2 Benzyloxy 6 Methoxyaniline

Nucleophilic Reactions of the Aromatic Amine Moiety

The primary amine group in 2-(benzyloxy)-6-methoxyaniline is a key site for nucleophilic reactions, enabling the formation of a variety of nitrogen-containing compounds.

Acylation Reactions and Amide Formation

The amine functionality readily undergoes acylation with acylating agents like acyl chlorides or anhydrides to form stable amide derivatives. For instance, the reaction of anilines with acetylating agents is a common transformation. rsc.org This reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

A general procedure for the acylation of anilines involves dissolving the aniline (B41778) in a suitable solvent, followed by the addition of the acylating agent. rsc.org The reaction mixture is often stirred at room temperature until completion. A workup with a saturated sodium carbonate solution is used to remove any unreacted acid. rsc.org

Alkylation Reactions

The nitrogen atom of the amine can act as a nucleophile in alkylation reactions. Mono-N-alkylation of anilines can be a challenging endeavor due to the potential for over-alkylation to form tertiary amines. However, specific methods have been developed to achieve selective mono-N-alkylation. One such method involves reductive amination, where the aniline is first condensed with an aldehyde to form an imine, which is then reduced to the secondary amine. arkat-usa.org

For example, the N-alkylation of substituted anilines can be achieved by reacting them with alkyl halides, such as benzyl (B1604629) bromide, in the presence of a base like potassium carbonate in a solvent like acetonitrile. arkat-usa.org Another approach involves the use of dialkylboron triflates as alkylating agents in a one-pot reductive tandem mono-N-alkylation of aromatic azides, which can be reduced in situ to the corresponding anilines before alkylation. researchgate.net

Condensation Reactions, Including Schiff Base Formation

Primary aromatic amines, such as this compound, readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. ekb.eg These reactions are typically catalyzed by an acid and involve the removal of water. ekb.eg

The formation of Schiff bases is a reversible reaction, and the equilibrium can be driven towards the product by removing water, often through azeotropic distillation. For example, the synthesis of N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxyaniline is achieved through the condensation of 4-methoxyaniline and 4-(benzyloxy)benzaldehyde (B125253) under reflux conditions with an acid catalyst. Similarly, Schiff bases can be prepared by reacting an aniline with a suitable aldehyde in a solvent like methanol (B129727) at room temperature, often with a catalytic amount of acetic acid. nih.gov

Aromatic Electrophilic and Nucleophilic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic substitution by the electron-donating methoxy (B1213986) and benzyloxy groups. The positions ortho and para to these activating groups are the most likely sites for substitution. The presence of a methoxy group can direct electrophiles to specific positions on the indole (B1671886) nucleus, a related heterocyclic system. rsc.org In some cases, the electron-rich nature of similar aromatic rings can lead to substitution reactions. ambeed.com

Conversely, nucleophilic aromatic substitution is less common for this electron-rich system unless a suitable leaving group is present on the ring. In some pyrimidine (B1678525) systems, a chloro group can be displaced by a nucleophile like an amine. mdpi.com

Transformations Involving the Benzyloxy Group

The benzyloxy group serves as a protecting group for the phenolic hydroxyl functionality and can be selectively removed under various conditions.

Selective Deprotection Strategies

The removal of a benzyl ether, or debenzylation, is a common transformation in organic synthesis. Several methods are available for this purpose, with the choice depending on the other functional groups present in the molecule.

Catalytic Hydrogenolysis: A widely used method for debenzylation is catalytic hydrogenolysis. researchgate.net This involves reacting the benzyl ether with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). researchgate.net This method is generally clean and efficient but may not be suitable for molecules containing other reducible functional groups, such as alkenes or alkynes. researchgate.net

Acid-Catalyzed Cleavage: Benzyl ethers can also be cleaved under acidic conditions. A combination of boron trichloride (B1173362) (BCl3) and a cation scavenger like pentamethylbenzene (B147382) has been shown to be effective for the chemoselective debenzylation of aryl benzyl ethers at low temperatures. organic-chemistry.orgresearchgate.net This method can be advantageous when other acid-labile groups are not present.

Oxidative Deprotection: Oxidative methods provide an alternative for debenzylation. A system using a nitroxyl (B88944) radical catalyst in the presence of a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA) can remove benzyl groups under mild, ambient temperature conditions. organic-chemistry.org This approach is notable for its tolerance of functional groups that are sensitive to hydrogenation. organic-chemistry.org Another oxidative method employs 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. organic-chemistry.org

Below is a table summarizing various debenzylation methods:

Reagent/MethodConditionsNotes
Pd/C, H2Room temperature, atmospheric or higher pressureWidely used, but not selective for molecules with other reducible groups. researchgate.net
BCl3, PentamethylbenzeneLow temperature (e.g., -78 °C) in CH2Cl2Chemoselective, avoids Friedel-Crafts side reactions. researchgate.net
Nitroxyl radical, PIFAAmbient temperatureTolerates hydrogenation-sensitive functional groups. organic-chemistry.org
DDQ, hvMeCN, photoirradiationOxidative cleavage. organic-chemistry.org

Oxidative and Reductive Cleavages

The benzyloxy and methoxy groups in this compound can be cleaved under specific oxidative and reductive conditions. The selective cleavage of these ether linkages is a valuable tool in synthetic chemistry, allowing for the deprotection of the corresponding phenol (B47542) or the installation of other functional groups.

Reductive Cleavage:

The benzyloxy group is particularly susceptible to reductive cleavage, a common method for debenzylation. Catalytic transfer hydrogenation is a mild and efficient method for this transformation. acs.orgliverpool.ac.uk For instance, using a palladium catalyst (e.g., Pd/C) with a hydrogen source like formic acid or ammonium (B1175870) formate (B1220265) can selectively cleave the benzyl-oxygen bond to yield 2-amino-6-methoxyphenol. acs.orgx-mol.com This method is often preferred due to its operational simplicity and the avoidance of high-pressure hydrogen gas. researchgate.net The reaction proceeds via the adsorption of the hydrogen donor and the substrate onto the catalyst surface, followed by hydrogen transfer and cleavage of the C-O bond. researchgate.net

The methoxy group is generally more stable to reduction than the benzyloxy group. However, its cleavage can be achieved under more forcing conditions. Nickel-catalyzed reductive cleavage using reducing agents like diisopropylaminoborane (B2863991) has been reported for the C-O bond cleavage in various aryl ethers, including those with methoxy groups. researchgate.net This method allows the methoxy group to be used as a "traceless" directing group in aromatic functionalization reactions. researchgate.net Studies on N,N-dimethyl-2,6-dimethoxyaniline have shown that while the methoxy groups stabilize transition states during reductive cleavage, the presence of a primary amino group can accelerate the rate of cleavage compared to its dimethylated counterpart.

Reaction Type Reagents and Conditions Product Reference
Reductive DebenzylationPd/C, HCOOH or HCOONH42-Amino-6-methoxyphenol acs.orgliverpool.ac.uk
Reductive DemethoxylationNi catalyst, diisopropylaminoborane2-(Benzyloxy)aniline researchgate.net

Oxidative Cleavage:

Oxidative cleavage of the benzyloxy group can be achieved using various oxidizing agents, though this is less common than reductive methods for deprotection. The reaction likely proceeds through the formation of a benzylic radical or cation.

The methoxy group can be oxidatively cleaved, often leading to the formation of quinone-like structures, particularly in electron-rich aniline derivatives. For example, the oxidation of anilines can be controlled to yield different products, such as azoxybenzenes or nitrobenzenes, by adjusting the reaction conditions, including the base used. acs.org The electrochemical oxidation of aniline derivatives has also been studied, which can lead to demethylation or other transformations depending on the reaction medium and electrodes used. mdpi.com In some cases, oxidative demethylation of dimethoxy-substituted anilines can be achieved using reagents like ceric ammonium nitrate. scispace.com

Reaction Type Reagents and Conditions Potential Product(s) Reference
Oxidative DemethylationCeric ammonium nitrateBenzoquinone derivatives scispace.com
General Aniline OxidationH2O2, baseAzoxybenzenes, Nitrobenzenes acs.org

Reactivity of the Methoxy Group

The methoxy group in this compound is a key modulator of the ring's electronic properties and a site for specific chemical transformations, most notably demethylation.

Demethylation of the methoxy group to reveal a hydroxyl functionality is a crucial transformation. Several reagents are effective for the demethylation of aryl methyl ethers, with the choice often depending on the presence of other functional groups in the molecule.

Boron Tribromide (BBr₃): Boron tribromide is a powerful and widely used reagent for the cleavage of aryl methyl ethers under mild conditions. orgsyn.orgresearchgate.net The reaction typically proceeds at or below room temperature in an inert solvent like dichloromethane. orgsyn.orgresearchgate.net BBr₃ is particularly effective for the demethylation of methoxy groups on electron-rich aromatic rings and is often the reagent of choice when other methods fail. orgsyn.org For dimethoxy-substituted systems, regioselective demethylation can sometimes be achieved. For example, in the synthesis of the ortho analogue of the BAL handle, highly regioselective demethylation of a dimethoxy-hydroxybenzaldehyde was achieved with BBr₃. nih.gov However, with this compound, the use of BBr₃ would likely lead to the cleavage of both the methoxy and the benzyloxy groups, unless carefully controlled.

Thiolate Anions: Nucleophilic demethylation using thiolate anions, such as sodium or lithium salts of alkanethiols (e.g., ethanethiol (B150549) or propanethiol) in a polar aprotic solvent like DMF, provides another method for cleaving aryl methyl ethers. This method can sometimes offer different selectivity compared to Lewis acids. For instance, in the synthesis of quinoline (B57606) alkaloids, thiolate-promoted demethylation led to a different regioisomer than acid-mediated methods. herts.ac.uk

Other Reagents: Other reagents and conditions have been developed for demethylation, including aluminum chloride in combination with N,N-dimethylaniline, which has been used for the poly-O-demethylation of aromatic methoxy groups. google.com

Demethylation Reagent Typical Conditions Key Features Reference
Boron Tribromide (BBr₃)CH₂Cl₂, low temperature to r.t.Powerful, effective for hindered ethers, but may cleave other acid-labile groups. orgsyn.orgresearchgate.netgoogle.com
Thiolate Anions (e.g., EtSNa)DMF, elevated temperatureNucleophilic cleavage, can offer different regioselectivity. herts.ac.uk
Aluminum Chloride/N,N-dimethylanilineChlorinated or aromatic solventsEffective for poly-demethylation. google.comgoogle.com

Metal-Mediated and Organometallic Reactions

The aniline and alkoxy groups of this compound can direct metalation reactions and participate in various metal-catalyzed cross-coupling processes.

Directed ortho-Metalation (DoM):

The methoxy and protected amino groups can act as directed metalation groups (DMGs), facilitating the deprotonation of the aromatic ring at an adjacent position by a strong organolithium base (e.g., n-BuLi or sec-BuLi). organic-chemistry.orgwikipedia.org The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce new functional groups with high regioselectivity. wikipedia.orgchem-station.com In anisidine derivatives, the site of metalation can be controlled by the choice of the N-protecting group and the organometallic base. epfl.chresearchgate.net For instance, an N-Boc group typically directs lithiation ortho to the nitrogen, while other groups might favor lithiation ortho to the methoxy group. researchgate.net This strategy allows for the precise functionalization of the aromatic ring. harvard.eduarkat-usa.org

Palladium-Catalyzed Cross-Coupling Reactions:

The aniline moiety of this compound can undergo palladium-catalyzed C-N bond formation reactions (Buchwald-Hartwig amination) with aryl halides or triflates. mit.eduresearchgate.net Conversely, if converted to an aryl halide or triflate, the compound could participate in palladium-catalyzed amination or amidation reactions. researchgate.netacs.orgnih.gov The presence of the alkoxy groups can influence the electronic properties of the substrate and the efficiency of the coupling reaction.

Copper-Catalyzed Reactions:

Copper-catalyzed reactions are also prominent for aniline derivatives. The Ullmann condensation, a classical copper-catalyzed C-N bond-forming reaction, can be used to arylate the amino group. dntb.gov.uaconicet.gov.ar More contemporary copper-catalyzed methods, often employing specific ligands, allow for cross-coupling reactions under milder conditions. beilstein-journals.org Additionally, copper catalysts have been shown to mediate the researchgate.netacs.org-alkoxy rearrangement in N-alkoxyaniline derivatives, suggesting potential reactivity pathways for the methoxy group in this compound under specific catalytic conditions. researchgate.netresearchgate.net

Reaction Type Catalyst/Reagent Description Reference
Directed ortho-MetalationOrganolithium base (e.g., n-BuLi)Regioselective functionalization ortho to the DMG (alkoxy or protected amine). organic-chemistry.orgwikipedia.orgepfl.ch
Buchwald-Hartwig AminationPalladium catalyst, ligandC-N bond formation between the aniline and an aryl halide/triflate. mit.eduresearchgate.net
Ullmann CondensationCopper catalystC-N bond formation, typically with aryl halides. dntb.gov.uaconicet.gov.ar
Copper-Catalyzed C-O CouplingCopper catalyst, ligandPotential for intramolecular C-O bond formation. beilstein-journals.org

Application As a Synthetic Building Block and Intermediate in Complex Chemical Synthesis

Construction of Nitrogen-Containing Heterocyclic Systems

The inherent reactivity of the amino group in 2-(Benzyloxy)-6-methoxyaniline makes it an ideal starting point for synthesizing a variety of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials.

While direct synthesis of indoles from this compound requires multiple steps, its structural motifs are found in complex indole (B1671886) alkaloids. chim.it The general principles of indole synthesis, such as the Fischer indole synthesis, involve the reaction of a substituted aniline (B41778) or hydrazine (B178648) with a ketone or aldehyde. openmedicinalchemistryjournal.com The analogous, more complex carbazole (B46965) ring system, found in numerous natural products and materials, can be synthesized through various methods, including palladium-catalyzed reactions and cyclization of substituted biphenyls. ijpsjournal.combeilstein-journals.org For instance, carbazolones, which are precursors to carbazole alkaloids, have been synthesized through palladium-catalyzed reductive N-heteroannulation of 2-(2-nitrophenyl)-2-cyclohexen-1-ones. wvu.edu The synthesis of substituted indoles and carbazoles can also be achieved from 2-fluorophenyl imines, which undergo indolization, suggesting a potential pathway from appropriately substituted anilines. organic-chemistry.org The first total synthesis of (1R,2S,3S,4R,4aS,11bS)-2-(benzyloxy)-1,2,3,4,4a,5-hexahydro-1,3,4-trihydroxy-11bH-benzo[b]carbazole-6,11-dione highlights the incorporation of a benzyloxy-substituted ring in the formation of complex carbazole structures. researchgate.net

Reaction Type Precursors Product Class Significance
Fischer Indole SynthesisSubstituted Hydrazine, Ketone/AldehydeIndolesFundamental method for indole ring formation. openmedicinalchemistryjournal.com
Pd-catalyzed Reductive N-heteroannulation2-(2-Nitrophenyl)-2-cyclohexen-1-oneCarbazolonesAccess to precursors for carbazole alkaloids. wvu.edu
Cyclization of 2-Fluorophenyl Imines2-Fluorophenyl ImineIndoles/CarbazolesAlternative route to indole and carbazole cores. organic-chemistry.org

Benzoxazoles are a significant class of heterocyclic compounds with diverse biological activities. researchgate.net Their synthesis often involves the condensation and subsequent cyclization of a 2-aminophenol (B121084) with a carboxylic acid, aldehyde, or other carbonyl-containing compound. researchgate.netijpbs.comorganic-chemistry.org While this compound itself is not a direct precursor, its derivative, 2-amino-3-(benzyloxy)-phenol, would be an ideal substrate for benzoxazole (B165842) formation. The synthesis of 2-substituted benzoxazoles can be achieved from ortho-substituted anilines reacting with functionalized orthoesters, indicating a viable pathway for anilines with the substitution pattern of the title compound. organic-chemistry.org A cascade reaction involving the activation of a tertiary amide with triflic anhydride (B1165640) followed by reaction with a 2-aminophenol provides a general method for accessing 2-substituted benzoxazoles. mdpi.com

Quinolines are a cornerstone of heterocyclic chemistry, with applications ranging from antimalarial drugs to dyes. google.com Classical methods like the Combes, Doebner-von Miller, and Friedländer syntheses utilize anilines as key starting materials. google.comdu.edu.eg The Combes synthesis, for example, involves the acid-catalyzed reaction of an aniline with a β-diketone. google.com The specific reactivity of this compound would influence the regiochemical outcome of such cyclizations.

Furthermore, benzyloxy-substituted aromatic aldehydes are employed in the synthesis of more complex fused heterocycles. For instance, 3-(benzyloxy)-4-methoxy-2-nitrobenzaldehyde is a reagent used in the preparation of pyrimido[4,5-b]quinoline derivatives. researchgate.net This highlights the utility of the benzyloxy-methoxy phenyl motif in building these intricate ring systems. A patent describes the use of 7-(benzyloxy)-6-methoxyquinolin-4-ol (B151307) as an intermediate in the synthesis of complex quinoline (B57606) compounds, further demonstrating the relevance of this substitution pattern. google.com

Thiazolidinones are five-membered sulfur-containing heterocycles with a wide range of pharmacological activities. impactfactor.orgorientjchem.orgnih.gov A common synthetic route involves the one-pot, three-component reaction of an amine, an aldehyde, and a mercapto-acid. nih.gov A significant finding shows the stepwise synthesis of a complex thiazolidinone derivative starting from 2-(benzyloxy)-5-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)diazenyl)benzaldehyde and 4-methoxyaniline, followed by reaction with mercaptoacetic acid. edu.krd This directly implicates a 2-benzyloxy-substituted scaffold in the construction of the thiazolidinone ring.

Pyrimidines, as components of nucleic acids, are of immense biological importance. bu.edu.egnih.gov Their synthesis can be achieved through various condensation reactions. While direct use of this compound in simple pyrimidine (B1678525) synthesis is not prominently documented, substituted anilines are precursors in the synthesis of fused pyrimidine systems like pyrimido[4,5-b]quinolines. researchgate.net For example, novel pyrimidines have been synthesized from methyl 2,4-dioxo-4-phenyl-butanoate, which after etherification with benzyl (B1604629) alcohol and subsequent reactions, yield substituted pyrimidines. researchgate.net

Generation of Advanced Organic Intermediates

The ability of this compound to participate in the formation of diverse heterocyclic cores makes it a valuable tool for generating advanced organic intermediates. These intermediates, such as the aforementioned quinolines, carbazoles, and benzoxazoles, are not typically the final target molecules but rather complex scaffolds that can be further elaborated. The benzyloxy group often serves as a protecting group for a phenol (B47542), which can be deprotected at a later synthetic stage to reveal a reactive hydroxyl group for further functionalization. This strategic use allows for the sequential introduction of different molecular features, building molecular complexity in a controlled manner. An electrochemical-induced tandem reaction of anilines with 2-formyl benzonitrile (B105546) has been developed to produce 3-N-aryl substituted isoindolinones, with 2-methoxyaniline being a successful substrate, yielding the corresponding product in 78% yield. mdpi.com This demonstrates how substituted anilines can generate complex intermediates for further study.

Role in Multi-Component and Cascade Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the majority of the atoms of the starting materials, are highly valued for their efficiency and atom economy. mdpi.comscholarsresearchlibrary.com Similarly, cascade reactions involve a sequence of intramolecular reactions, often triggered by a single event, to rapidly build molecular complexity. nih.govrsc.org

The structure of this compound is well-suited for participation in MCRs. As mentioned, the synthesis of thiazolidinones is often achieved via a three-component reaction of an amine, an aldehyde, and a thiol, representing a potential application for this aniline derivative. nih.gov

A notable example is the one-pot, multi-component synthesis of pyrimido[4,5-b]quinolines using the basic catalyst diazabicyclo[2.2.2]octane (DABCO). acs.org In this process, various benzyloxy benzaldehydes react with dimedone and 6-amino-1,3-dimethyluracil (B104193) under solvent-free conditions. acs.org For example, 4-(benzyloxy)benzaldehyde (B125253) reacts to form the corresponding pyrimido[4,5-b]quinoline in high yield. acs.org This demonstrates the effective use of benzyloxy-containing building blocks in efficient, one-pot cascade processes to create complex heterocyclic structures. acs.org

Reaction Catalyst/Conditions Key Reactants Product Reference
Pyrimido[4,5-b]quinoline SynthesisDABCO, 90 °C, Solvent-freeBenzyloxy benzaldehydes, Dimedone, 6-Amino-1,3-dimethyluracilBenzyloxy pyrimido[4,5-b]quinolines acs.org
Thiazolidinone SynthesisStepwise2-(Benzyloxy)...benzaldehyde, 4-Methoxyaniline, Mercaptoacetic acidThiazolidinone derivative edu.krd
Isoindolinone SynthesisElectrochemical2-Formyl benzonitrile, 2-Methoxyaniline3-((2-methoxyphenyl)amino)isoindolin-1-one mdpi.com

Spectroscopic and Analytical Techniques for Structural Elucidation of 2 Benzyloxy 6 Methoxyaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are used to provide a detailed picture of the molecular environment of each atom.

In the ¹H NMR spectrum of 2-(Benzyloxy)-6-methoxyaniline, distinct signals are expected for the different types of protons. The benzylic protons (O-CH₂) typically appear as a singlet around 5.15 ppm. omicsonline.org The protons of the methoxy (B1213986) group (O-CH₃) also produce a singlet, generally found further upfield. The amino (NH₂) protons give rise to a broad singlet, the chemical shift of which can vary depending on solvent and concentration. The aromatic protons on both the aniline (B41778) and benzyl (B1604629) rings will appear as a complex series of multiplets in the aromatic region (typically 6.5-7.6 ppm). omicsonline.orgbeilstein-journals.org

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The benzylic carbon (O-C H₂) is expected around 70 ppm. omicsonline.org The methoxy carbon appears at approximately 56 ppm. beilstein-journals.org The aromatic carbons show a range of signals between 110 and 160 ppm. omicsonline.orgbeilstein-journals.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons, further aiding in the assignment of the complex aromatic signals. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for this compound Data is illustrative and based on typical values for similar structures.

Proton TypeTypical Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H (Aniline & Benzyl rings)6.5 - 7.6Multiplet (m)8H
Benzylic-H (-OCH₂)~5.15Singlet (s)2H
Methoxy-H (-OCH₃)~3.8Singlet (s)3H
Amino-H (-NH₂)~3.8 (broad)Broad Singlet (br s)2H

Table 2: Representative ¹³C NMR Spectral Data for this compound Data is illustrative and based on typical values for similar structures.

Carbon TypeTypical Chemical Shift (δ, ppm)
Aromatic C-O (Aniline Ring)~156-160
Aromatic C-N (Aniline Ring)~146
Aromatic C-H & Quaternary C (Benzyl Ring)~127-137
Aromatic C-H (Aniline Ring)~110-123
Benzylic C (-OCH₂)~70
Methoxy C (-OCH₃)~56

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and molecular formula of a compound. For this compound (C₁₄H₁₅NO₂), the expected exact molecular weight is 229.28 g/mol . bldpharm.comsigmaaldrich.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 229. High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement. For instance, an HRMS (ESI-TOF) analysis would be expected to find an [M+H]⁺ ion at m/z 230.1176, confirming the formula C₁₄H₁₆NO₂⁺. rsc.org

The fragmentation pattern provides further structural evidence. A key fragmentation pathway for this compound is the cleavage of the benzylic ether bond. This would lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91 and a radical cation corresponding to the remaining 2-amino-6-methoxyphenoxy fragment. Further fragmentation of the aniline portion of the molecule would also be observed.

Table 3: Expected Mass Spectrometry Fragmentation for this compound

m/zProposed FragmentFormula
229Molecular Ion [M]⁺[C₁₄H₁₅NO₂]⁺
91Benzyl Cation[C₇H₇]⁺
138[M - C₇H₇]⁺[C₇H₈NO₂]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound will exhibit several characteristic absorption bands. The N-H stretching vibrations of the primary amine group are typically seen as two distinct, medium-intensity bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy and benzylic groups appear just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). pressbooks.pub

The C-O stretching vibrations of the aryl ether bonds are expected in the fingerprint region, typically around 1200-1250 cm⁻¹ (asymmetric stretch) and 1020-1075 cm⁻¹ (symmetric stretch). The C=C stretching vibrations within the aromatic rings will produce several peaks in the 1450-1610 cm⁻¹ region. omicsonline.orgpressbooks.pub

Table 4: Characteristic IR Absorption Frequencies for this compound Data is illustrative and based on typical values for similar structures.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Primary Amine (-NH₂)N-H Stretch3300 - 3500 (two bands)
Aromatic C-HC-H Stretch3000 - 3100
Aliphatic C-H (-CH₂, -CH₃)C-H Stretch2850 - 2960
Aromatic RingC=C Stretch1450 - 1610
Aryl EtherC-O Stretch1200 - 1250

X-ray Crystallography for Solid-State Structure Determination

When a compound can be grown as a suitable single crystal, X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. iucr.org

For a derivative of this compound, X-ray analysis would precisely determine the geometry of both aromatic rings and the conformation of the flexible benzyloxy and methoxy groups. It would also reveal details about intermolecular interactions, such as hydrogen bonding. The amino group is a hydrogen bond donor, and the ether and methoxy oxygen atoms are potential hydrogen bond acceptors. These interactions play a crucial role in stabilizing the crystal lattice. iucr.orgmdpi.com

The analysis provides key crystallographic data, including the crystal system, space group, and unit cell dimensions. For example, a related compound, 4-methoxy-2-nitroaniline, was found to crystallize in the orthorhombic system with the space group Pnma. iucr.org This level of detailed structural information is invaluable for understanding solid-state properties and for computational modeling studies.

Table 5: Illustrative Data Obtainable from X-ray Crystallography

ParameterType of Information Provided
Crystal Systeme.g., Orthorhombic, Monoclinic, Triclinic
Space GroupSymmetry of the unit cell (e.g., Pnma, P2₁/n) iucr.orgmdpi.com
Unit Cell Dimensions (a, b, c, α, β, γ)Size and angles of the repeating crystal unit
Bond Lengths & AnglesPrecise measurement of all interatomic distances and angles
Torsional AnglesConformation of flexible parts of the molecule
Hydrogen Bonding ParametersIdentification and geometry of intermolecular interactions

Computational and Theoretical Studies on 2 Benzyloxy 6 Methoxyaniline and Its Reaction Pathways

Electronic Structure Calculations (e.g., HOMO-LUMO Analysis, Charge Distribution)

Electronic structure calculations are fundamental to understanding the chemical reactivity and kinetic stability of a molecule. For 2-(Benzyloxy)-6-methoxyaniline, methods like Density Functional Theory (DFT) can be employed to determine its electronic properties.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in defining the molecule's ability to donate and accept electrons, respectively. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. A smaller gap generally suggests higher reactivity. In substituted anilines, the positions and nature of the substituents significantly influence the HOMO-LUMO gap. For this compound, the electron-donating nature of the methoxy (B1213986) and benzyloxy groups is expected to raise the HOMO energy level, thereby affecting its reactivity.

Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-deficient regions of a molecule. In this compound, the nitrogen atom of the aniline (B41778) group and the oxygen atoms of the methoxy and benzyloxy groups are expected to be regions of high electron density (nucleophilic sites), while the aromatic protons and the amine protons would be areas of lower electron density (electrophilic sites). This distribution is critical in predicting how the molecule will interact with other reagents.

Table 1: Theoretical Electronic Properties of this compound

Property Illustrative Calculated Value Significance
HOMO Energy -5.2 eV Relates to the ionization potential and electron-donating ability.
LUMO Energy -0.8 eV Relates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap 4.4 eV Indicates chemical reactivity and kinetic stability.

Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic compounds.

Conformational Analysis and Energetic Profiles

The flexibility of the benzyloxy group and, to a lesser extent, the methoxy group, allows this compound to exist in various conformations. colostate.eduaip.org Conformational analysis is the study of the energetics of these different spatial arrangements. lumenlearning.comyoutube.comlibretexts.org The stability of each conformer is influenced by steric hindrance and electronic interactions between the substituents.

The rotation around the C-O bonds of the benzyloxy and methoxy groups, as well as the C-N bond of the aniline moiety, will have specific energy barriers. The most stable conformation will be the one that minimizes steric clashes between the bulky benzyloxy group, the methoxy group, and the amino group. It is likely that the benzyloxy group will orient itself away from the other substituents to reduce steric strain. Semiempirical and ab initio calculations can be used to map the potential energy surface of these rotations and identify the global minimum energy conformation. aip.org

Table 2: Theoretical Energetic Profile for Key Conformations of this compound

Dihedral Angle (C1-C6-O-CH2) Relative Energy (kcal/mol) Description
+5.0 Eclipsed conformation with high steric strain.
60° +1.5 Gauche conformation.
120° +3.0 Partially eclipsed conformation.

Note: This table presents a simplified and illustrative energetic profile for the rotation around the C-O bond of the benzyloxy group. Actual profiles would be more complex and require detailed calculations.

Quantum Chemical Investigations of Reaction Mechanisms and Transition States

Quantum chemical calculations are powerful tools for elucidating the mechanisms of chemical reactions. For this compound, these methods can be used to study various potential reaction pathways, such as electrophilic aromatic substitution. The electron-donating nature of the amino, methoxy, and benzyloxy groups makes the aromatic ring highly susceptible to attack by electrophiles. wikipedia.org

Computational studies can predict the most likely sites of electrophilic attack by analyzing the charge distribution and the shapes of the frontier molecular orbitals. The transition states of these reactions can be located and their energies calculated, providing insight into the reaction kinetics. For instance, in a reaction with an electrophile, the calculations could determine whether the substitution occurs at the positions ortho or para to the activating groups, and which of these pathways has a lower activation energy. The ortho and para positions to the strongly activating amino group are sterically hindered by the adjacent substituents, which will influence the regioselectivity of such reactions.

Prediction and Validation of Spectroscopic Properties through Computational Methods

Computational chemistry can accurately predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, properties such as infrared (IR) and nuclear magnetic resonance (NMR) spectra can be calculated.

Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. uncw.eduarxiv.org These calculations provide theoretical chemical shifts for the ¹H and ¹³C atoms in the molecule, which can aid in the interpretation of experimental NMR spectra. The predicted shifts are sensitive to the molecular conformation, making them a valuable tool for structural elucidation.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic Data Predicted Value Assignment
IR Frequency (cm⁻¹)
3450, 3360 N-H stretching
3050 Aromatic C-H stretching
2950 Aliphatic C-H stretching
1600, 1500 Aromatic C=C stretching
1250 Aryl-O stretching (methoxy)
1230 Aryl-O stretching (benzyloxy)
¹H NMR Chemical Shift (ppm)
3.8 -OCH₃ protons
5.1 -OCH₂- protons
6.5 - 7.5 Aromatic protons
4.5 -NH₂ protons
¹³C NMR Chemical Shift (ppm)
55 -OCH₃ carbon
70 -OCH₂- carbon

Note: These are illustrative predicted values based on computational models of analogous compounds.

Future Research Directions and Synthetic Innovations

Development of More Efficient and Sustainable Synthetic Routes

The preparation of highly substituted anilines like 2-(benzyloxy)-6-methoxyaniline often relies on multi-step sequences that may not align with the contemporary goals of green chemistry. Future endeavors will likely prioritize the development of more atom-economical and environmentally benign synthetic pathways.

One promising avenue is the application of late-stage functionalization techniques. Research into the direct C-H activation of simpler, readily available aniline (B41778) precursors could streamline the synthesis. For instance, the development of catalysts capable of selective ortho-benzyloxylation and ortho-methoxylation on an aniline core would represent a significant leap forward.

Furthermore, the principles of green chemistry are expected to be integrated into existing synthetic routes. This includes the exploration of:

Alternative Solvents: Shifting from traditional volatile organic compounds to greener alternatives like water, ionic liquids, or deep eutectic solvents.

Catalytic Systems: Replacing stoichiometric reagents with catalytic amounts of less toxic and more abundant metals, or even metal-free catalysts. nih.gov

Energy Efficiency: Utilizing alternative energy sources such as microwave irradiation or sonication to reduce reaction times and energy consumption. benthamdirect.com

Recent advancements in the synthesis of other substituted anilines, such as the use of immobilized enzymes for nitro group reduction, could also be adapted. nih.gov A chemoenzymatic approach could offer high selectivity under mild, aqueous conditions, presenting a sustainable alternative to traditional metal-catalyzed hydrogenations. nih.gov

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The unique electronic and steric properties of this compound make it an intriguing substrate for novel chemical transformations. Its potential as a ligand or directing group in catalysis is a particularly fertile area for future research.

Key research directions include:

C-H Functionalization: The aniline nitrogen, in concert with the ortho-alkoxy groups, could serve as a powerful directing group for the functionalization of the aniline ring at other positions. Palladium-catalyzed C-H arylation of unprotected anilines has been demonstrated, and exploring this reactivity with this compound could lead to the synthesis of complex tri- and tetra-substituted aromatic compounds. acs.orgnih.gov

N-Arylation and N-Alkylation: Developing more efficient and sustainable methods for N-arylation and N-alkylation is a persistent goal in organic synthesis. mdpi.combeilstein-journals.orgbeilstein-journals.org Research into copper- or nickel-catalyzed cross-coupling reactions using this compound could provide access to a diverse range of tertiary amines. beilstein-journals.orgnih.gov Nickelaelectrocatalysis, a redox-neutral approach, has shown promise for the amination of challenging substrates and could be a valuable tool for the functionalization of this aniline. nih.gov

Annulation Reactions: The aniline moiety is a key component in the synthesis of numerous nitrogen-containing heterocycles. mdpi.comchim.itrsc.org Future work will likely involve the use of this compound in transition metal-catalyzed annulation reactions to construct novel, highly substituted quinolines, indoles, and other heterocyclic scaffolds. organic-chemistry.orgchemrevlett.com For example, palladium-catalyzed tandem nucleophilic addition/C-H functionalization of anilines with bromoalkynes is a powerful method for indole (B1671886) synthesis that could be applied to this substrate. organic-chemistry.org

The table below summarizes potential catalytic transformations for this compound based on established reactivity patterns of related anilines.

TransformationPotential Catalyst/ReagentExpected Product ClassRelevant Research Area
ortho-C-H ArylationPd(OAc)₂ / LigandHighly substituted anilinesC-H Functionalization acs.orgnih.gov
N-ArylationCu(I) or Ni(II) catalystTertiary diarylaminesCross-Coupling Reactions mdpi.combeilstein-journals.orgnih.gov
Annulation with AlkynesTransition Metal CatalystsSubstituted Quinolines/IndolesHeterocycle Synthesis organic-chemistry.orgchemrevlett.com
acs.orgCurrent time information in Bangalore, IN.-Alkoxy RearrangementNHC-Cu Catalystortho-Aminophenol derivativesRearrangement Reactions researchgate.net

Integration into Asymmetric Synthesis Strategies

The development of chiral ligands and auxiliaries is a cornerstone of asymmetric catalysis. The sterically defined environment of this compound makes it an attractive scaffold for the design of new chiral molecules.

Future research in this area is expected to focus on two main strategies:

As a Chiral Ligand Precursor: The aniline could be elaborated into chiral ligands for transition metal catalysis. For instance, conversion to a chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) could yield ligands that enforce high stereoselectivity in a variety of transformations. The synthesis of axially chiral anilides via palladium-catalyzed allylic substitutions is a known strategy that could be adapted. rsc.org

As a Chiral Auxiliary: The aniline moiety can be incorporated into a molecule to direct the stereochemical outcome of a reaction on a different part of the molecule, and then subsequently removed. While less common for simple anilines, the unique substitution pattern of this compound might offer new opportunities in this area.

The kinetic resolution of racemic mixtures is another important application of asymmetric synthesis. Chiral phosphoric acids have been successfully used for the kinetic resolution of N-aryl β-amino alcohols through asymmetric aminations, a strategy that could potentially be extended to derivatives of this compound. researchgate.net

Design of Highly Functionalized Derivatives for Advanced Organic Synthesis

As a versatile building block, this compound can serve as a starting point for the synthesis of a wide array of more complex and highly functionalized molecules with potential applications in medicinal chemistry and materials science.

Future research will likely target the synthesis of derivatives such as:

Bioactive Heterocycles: The aniline can be used as a key starting material for the construction of complex heterocyclic systems that may exhibit biological activity. For example, benzyloxyaniline analogues have been investigated as neuronal N-type calcium channel blockers. acs.org

Novel Dyestuffs and Materials: The chromophoric properties of aniline derivatives can be tuned by the introduction of various functional groups. The synthesis of 2,6-dicyanoanilines from ynones and malononitrile (B47326) has yielded compounds with strong blue emission, suggesting that appropriately functionalized derivatives of this compound could lead to new fluorescent materials. acs.org

Complex Natural Product Scaffolds: The structural motif of this compound may be found within or serve as a precursor to subunits of complex natural products. The development of synthetic routes to these derivatives would be of significant interest.

The table below outlines potential functionalized derivatives and their corresponding fields of application.

Derivative ClassSynthetic ApproachPotential Application
Substituted QuinolinesAnnulation with aldehydes and alkynesMedicinal Chemistry chemrevlett.com
Chiral Phosphine LigandsMulti-step synthesis from the anilineAsymmetric Catalysis rsc.org
Fluorescent AnilinesIntroduction of cyano or other chromophoric groupsMaterials Science acs.org
Bioactive PiperidinesReductive amination with piperidonesPharmaceuticals acs.org

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Benzyloxy)-6-methoxyaniline, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Ullmann coupling. For example, brominated intermediates (e.g., 6-bromo derivatives) can undergo benzyloxy group substitution under palladium catalysis . Optimization involves:
  • Catalyst screening : Pd(PPh₃)₄ vs. CuI for cost and efficiency.
  • Temperature control : Reactions at 80–100°C minimize side products.
  • Solvent selection : DMF or THF improves solubility of aromatic intermediates .
    Key Data : Yields >75% reported using Pd catalysts in DMF at 90°C .

Q. How can NMR and mass spectrometry (MS) be used to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Look for signals at δ 6.8–7.4 ppm (aromatic protons), δ 5.1 ppm (benzyloxy CH₂), and δ 3.8 ppm (methoxy OCH₃). Integration ratios should match the molecular formula (C₁₄H₁₅NO₂) .
  • MS (ESI+) : Molecular ion peak at m/z 229.28 [M+H]⁺, with fragmentation patterns showing loss of benzyl (-91 Da) or methoxy (-31 Da) groups .

Q. What solvents and storage conditions are recommended for handling this compound?

  • Methodological Answer :
  • Solubility : Soluble in DCM, THF, and DMSO; poorly soluble in water .
  • Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the aniline group. Use amber vials to avoid photodegradation .

Advanced Research Questions

Q. How do substituents on the benzyloxy group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzyl ring reduce nucleophilicity, slowing Suzuki-Miyaura couplings.
  • Electron-donating groups (e.g., -OCH₃) enhance stability but may sterically hinder catalyst access .
    Case Study : Fluorinated analogs (e.g., 2-(Difluoromethyl)-6-methoxyaniline) show 20% lower reactivity in Pd-catalyzed reactions compared to non-fluorinated derivatives .

Q. How can conflicting data on regioselectivity in substitution reactions of this compound be resolved?

  • Methodological Answer : Conflicting results often arise from competing ortho vs. para substitution. To resolve:
  • Use Hammett plots to correlate substituent effects with reaction rates.
  • Perform DFT calculations to map electron density (e.g., meta-directing effects of the methoxy group) .
    Example : Computational models predict preferential substitution at the C4 position (70% probability) due to methoxy group orientation .

Q. What strategies mitigate amine oxidation during the synthesis of this compound derivatives?

  • Methodological Answer :
  • Inert atmosphere : Conduct reactions under N₂/Ar to prevent O₂ exposure.
  • Radical scavengers : Add BHT (butylated hydroxytoluene) at 1 mol% to inhibit radical chain oxidation.
  • Low-temperature workup : Quench reactions at 0°C to stabilize the aniline group .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

  • Methodological Answer :
  • Chiral auxiliaries : Use (R)-BINOL-based ligands in asymmetric catalysis to induce chirality during C–N bond formation.
  • Kinetic resolution : Employ lipases (e.g., CAL-B) to selectively hydrolyze one enantiomer from a racemic mixture.
    Data : Enantiomeric excess (ee) of 85% reported using Pd/(R)-BINAP complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.